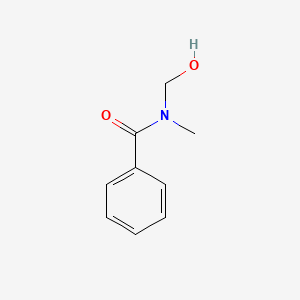

N-Hydroxymethyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

87489-99-4 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-(hydroxymethyl)-N-methylbenzamide |

InChI |

InChI=1S/C9H11NO2/c1-10(7-11)9(12)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |

InChI Key |

UDBFSUDLXQZZPN-UHFFFAOYSA-N |

SMILES |

CN(CO)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CN(CO)C(=O)C1=CC=CC=C1 |

Other CAS No. |

87489-99-4 |

Synonyms |

N-hydroxymethyl-N-methylbenzamide NHMMB |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxymethyl N Methylbenzamide

Direct N-Hydroxymethylation Strategies

Direct N-hydroxymethylation involves the introduction of a hydroxymethyl group (-CH₂OH) onto the nitrogen atom of an N-methylbenzamide molecule. This is a primary and straightforward approach to constructing the target compound.

The most common and direct method for the synthesis of N-Hydroxymethyl-N-methylbenzamide is the reaction of N-methylbenzamide with formaldehyde (B43269) (CH₂O). nih.govwikipedia.org This reaction is a classic example of N-hydroxymethylation, where the nitrogen atom of the amide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. wikipedia.org The reaction is typically carried out in a suitable solvent and may be influenced by the pH of the reaction medium.

An independent synthesis of this compound has been achieved by reacting N-methylbenzamide with formaldehyde, confirming the structure of the intermediate formed during the microsomal oxidation of N,N-dimethylbenzamide. nih.gov While specific yield data for the direct synthesis of this compound from N-methylbenzamide and formaldehyde is not extensively detailed in the provided results, a related synthesis of N-(hydroxymethyl)benzamide from benzamide (B126) and formaldehyde is reported to proceed with an 84% yield. prepchem.com This suggests that the N-hydroxymethylation of amides with formaldehyde can be an efficient process.

The reaction between amines or amides and formaldehyde is a fundamental process that can produce N-(hydroxymethyl) compounds. bohrium.com These products are relevant in the context of the N-demethylation of xenobiotics. bohrium.com

Table 1: Examples of Formaldehyde-Mediated N-Hydroxymethylation

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylbenzamide | Formaldehyde | This compound | Not specified | nih.gov |

| Benzamide | Formaldehyde | N-(hydroxymethyl)benzamide | 84 | prepchem.com |

| Thioamides | Formaldehyde | N-(hydroxymethylene)thioamides | 46-60 | mdpi.com |

While formaldehyde is the most prevalent one-carbon donor for hydroxymethylation, other reagents can theoretically serve a similar function. One-carbon metabolism in biological systems utilizes various donors like serine, glycine, and formate (B1220265) to transfer one-carbon units to tetrahydrofolate (THF), which then acts as a carbon donor for various biosynthetic pathways. nih.govnih.govyoutube.com For instance, serine hydroxymethyltransferase (SHMT) transfers a hydroxymethyl group from serine to THF to form N⁵,N¹⁰-methylene-THF. youtube.com This biological strategy, however, is not commonly replicated in standard organic synthesis for this specific compound. In synthetic chemistry, paraformaldehyde, a solid polymer of formaldehyde, is often used as a source of anhydrous formaldehyde, particularly in reactions sensitive to water. google.com

Indirect Synthesis via Precursor Modification

Indirect synthetic routes to this compound involve starting with a precursor molecule and modifying it to introduce the desired hydroxymethyl group.

This compound has been identified as an intermediate in the metabolic N-demethylation of N,N-dimethylbenzamide. nih.govnih.gov This biological process, often mediated by microsomal enzymes in the liver, involves the oxidation of one of the N-methyl groups to a hydroxymethyl group. nih.govnih.gov The resulting this compound is often unstable and can decompose to form N-methylbenzamide and formaldehyde. nih.govbohrium.comnih.gov

The mechanism is believed to involve a direct hydrogen atom abstraction from a methyl group, forming a carbon-centered radical. This radical then combines with a hydroxyl radical to form the this compound intermediate. nih.gov While this is a significant metabolic pathway, its direct application as a preparative synthetic method in a laboratory setting is less common due to the need for specific enzymatic systems (e.g., phenobarbital-induced rat liver microsomes) and the potential for the product to be transient. nih.gov

Table 2: Metabolic Generation of this compound

| Precursor | Metabolic Process | Key Intermediate | Final Products | Biological System | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylbenzamide | Oxidative Demethylation | This compound | N-Methylbenzamide, Formaldehyde | Rat liver microsomes | nih.gov |

| N,N-Dimethylbenzamide | in vitro metabolism | This compound | N-Methylbenzamide, Formaldehyde | Not specified | nih.gov |

Another indirect approach involves the synthesis of this compound from other benzamide analogues. For instance, N-hydroxy-N-methylbenzamide can be synthesized from N-methyl-N-benzoyloxybenzamide through hydrolysis with sodium hydroxide (B78521), followed by acidification. prepchem.com This particular synthesis yields N-hydroxy-N-methylbenzamide, a structural isomer of the target compound where the hydroxyl group is directly attached to the nitrogen. To obtain this compound from this or other benzamide derivatives, further chemical transformations would be necessary. The specific derivatization of a readily available benzamide analogue to introduce the N-hydroxymethyl-N-methyl functionality would depend on the chosen precursor and would likely involve multi-step synthetic sequences.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound and related N-hydroxymethyl compounds is often influenced by the catalytic system and reaction conditions. In formaldehyde-mediated reactions, the process can be catalyzed by either acid or base. For example, the reaction of thioamides with formaldehyde proceeds without a catalyst when heated in an aqueous-alcohol medium, although the addition of basic (K₂CO₃) or acidic (aqueous HCl) catalysts has been explored. mdpi.com

The stability of the resulting N-hydroxymethyl compound is also a critical factor. This compound has been noted to be less stable than N-(hydroxymethyl)benzamide, particularly under alkaline conditions, where it can degrade to produce formaldehyde. bohrium.comnih.gov The decomposition of N-(hydroxymethyl)benzamide derivatives is subject to specific base catalysis, proceeding through the deprotonation of the hydroxyl group followed by the loss of the benzamidate. researchgate.net The pH of the reaction and work-up conditions are therefore crucial for isolating the desired product. For instance, the synthesis of N-hydroxy-N-methylbenzamide involves careful pH adjustment to 7 with concentrated hydrochloric acid during the work-up. prepchem.com

Green Chemistry Principles Applied to N-Hydroxymethylbenzamide Synthesis

The application of green chemistry principles to the synthesis of N-hydroxymethyl amides, including this compound, focuses on improving the environmental profile of the reaction. While specific green chemistry studies on this particular compound are not prevalent, general principles applicable to amide synthesis can be considered.

Atom Economy: The fundamental reaction of N-methylbenzamide with formaldehyde to produce this compound is an addition reaction. In principle, this type of reaction has a 100% atom economy, as all the atoms of the reactants are incorporated into the final product. This aligns well with the core principles of green chemistry, which prioritize minimizing waste.

Use of Catalysis: The use of a catalytic amount of a base, such as potassium carbonate, is a key feature of this synthesis. researchgate.net Catalytic processes are preferred over stoichiometric reagents as they reduce the amount of waste generated. Further research could explore more advanced and recyclable catalysts to enhance the green credentials of the synthesis.

Solvent Selection: Formaldehyde is commonly used as an aqueous solution (formalin), making water the primary solvent. Water is an environmentally benign solvent, which is a significant advantage from a green chemistry perspective. Efforts to minimize the use of organic solvents during product extraction and purification would further improve the process's sustainability.

Energy Efficiency: Conducting the reaction at the lowest possible temperature while maintaining a reasonable reaction rate is a key aspect of green chemistry. The use of a boiling water bath, as in the synthesis of N-hydroxymethyl-nicotinamide, is a relatively low-energy heat source. researchgate.net Investigating the use of microwave irradiation could potentially lead to shorter reaction times and increased energy efficiency.

Waste Reduction: The primary source of waste in this synthesis would likely be from the work-up and purification steps. Optimizing the reaction to achieve high conversion and selectivity would minimize the need for extensive purification, thereby reducing solvent use and waste generation.

Comparison of Green Chemistry Metrics for General Amide Synthesis:

To provide a broader context for the green aspects of the N-hydroxymethylation of amides, the following table compares different approaches to general amide bond formation, a related class of reactions, using established green chemistry metrics.

| Synthetic Route for Amide Formation | Atom Economy (%) | Key Advantages (Green Perspective) | Key Disadvantages (Green Perspective) |

| Acid Chloride Route | Moderate | Often high yielding. | Use of hazardous reagents (e.g., thionyl chloride), generation of acidic waste. |

| Coupling Reagent (e.g., HATU) Route | Low | Mild reaction conditions. | Poor atom economy, use of expensive and complex reagents, generation of significant waste. |

| Boric Acid Catalyzed Condensation | High | Use of a less toxic catalyst, water as the only byproduct. | Often requires higher temperatures and longer reaction times. |

| Direct Thermal/Uncatalyzed Amidation | High | No catalyst needed, high atom economy. | Requires very high temperatures, potentially leading to side products. |

Chemical Reactivity and Reaction Mechanisms of N Hydroxymethyl N Methylbenzamide

Electrophilic and Nucleophilic Character of the Hydroxymethyl Group

Conversely, the carbon atom of the hydroxymethyl group can act as an electrophile. An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.com In the context of N-Hydroxymethyl-N-methylbenzamide, the carbon of the hydroxymethyl group becomes an attractive target for nucleophiles, especially under conditions that favor the formation of a reactive intermediate. For example, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, has been shown to be a precursor to reactive electrophilic methyleneimines. nih.gov This suggests that derivatives of this compound can generate electrophilic species. It's important to note that steric hindrance can significantly affect electrophilicity and nucleophilicity by blocking the path of attack for a reacting species. libretexts.org

pH-Dependent Reaction Kinetics and Mechanisms

The degradation and reaction of this compound are highly dependent on the pH of the aqueous solution. Studies on structurally similar N-(hydroxymethyl)benzamide derivatives have revealed that the reaction can proceed through acid-catalyzed, base-catalyzed, and water-dependent pathways. nih.govnih.gov

Under acidic conditions, the breakdown of N-hydroxymethylamides is subject to specific acid catalysis. nih.gov The reaction mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org This is a common first step in the acid-catalyzed hydrolysis of amides. youtube.comkhanacademy.org For N-(hydroxybenzyl)benzamide derivatives, an acid-catalyzed mechanism has been observed to be kinetically dominant at lower pH values. nih.gov The rate of this acid-catalyzed reaction is influenced by substituents on the benzamide (B126) ring. nih.gov

In basic and neutral pH conditions, N-hydroxymethylamides can undergo degradation through a specific-base-catalyzed mechanism that resembles an E1cB (Elimination Unimolecular conjugate Base) pathway. nih.gov The E1cB mechanism involves a two-step process where a proton is first abstracted to form a stabilized anion (the conjugate base), followed by the expulsion of a leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the reaction is initiated by the deprotonation of the hydroxyl group by a hydroxide (B78521) ion, forming an alkoxide anion. youtube.com This is followed by the elimination of the leaving group. This mechanism is favored when the leaving group is relatively poor and the proton to be removed is acidic. wikipedia.org Research on N-(hydroxymethyl)benzamide derivatives shows a first-order dependence on the hydroxide ion concentration, which is characteristic of specific base catalysis. nih.gov However, at higher hydroxide concentrations, the reaction rate can become independent of pH. nih.gov this compound has been noted to be less stable under alkaline conditions compared to N-(hydroxymethyl)-benzamide. nih.gov

In the pH range where neither acid nor base catalysis is dominant, a water-dependent reaction pathway can be observed. nih.gov This pathway is considered for the aqueous reaction of N-(hydroxybenzyl)benzamide derivatives. nih.gov The rate constants for the water-catalyzed breakdown of N-(hydroxymethyl)benzamide and its derivatives have been determined, indicating a direct reaction with water molecules contributes to their degradation. nih.gov

Substitution Reactions Involving the N-Hydroxymethyl Moiety

The N-hydroxymethyl group can participate in substitution reactions, where the hydroxyl group is replaced by another nucleophile.

Nucleophilic displacement reactions involve a nucleophile attacking an electrophilic center and replacing a leaving group. For N-hydroxymethylamides, the hydroxyl group itself is a poor leaving group. However, its reactivity can be enhanced. For example, N-(acetoxymethyl)-4-chlorobenzamide readily reacts with nucleophiles like cyanide and glutathione (B108866) under physiological conditions, whereas the corresponding N-(hydroxymethyl)-4-chlorobenzamide does not. nih.gov This indicates that converting the hydroxyl group into a better leaving group (like acetate) facilitates nucleophilic substitution. Under non-aqueous conditions, N-(acetoxymethyl)-4-chlorobenzamide was found to react with ethanethiol, methanol, and diethylamine (B46881) in the presence of a base, while the hydroxymethyl counterpart did not show reactivity under the same conditions. nih.gov These findings highlight that the N-hydroxymethyl moiety can be a site for nucleophilic attack, particularly after activation of the hydroxyl group.

Data on Related Compounds

To illustrate the kinetic principles discussed, the following table presents data from studies on related N-(hydroxymethyl)benzamide compounds.

| Compound | Reaction Condition | Rate Constant | Reference |

| N-(hydroxymethyl)benzamide | Acid-Catalyzed Breakdown | kH+ | nih.gov |

| N-(hydroxymethyl)benzamide | Base-Catalyzed Breakdown | kOH- | nih.gov |

| N-(hydroxymethyl)benzamide | Water-Catalyzed Breakdown | kH2O | nih.gov |

| 4-chloro-N-(hydroxymethyl)benzamide | Acid-Catalyzed Breakdown | kH+ | nih.gov |

| 4-chloro-N-(hydroxymethyl)benzamide | Base-Catalyzed Breakdown | kOH- | nih.gov |

| 4-chloro-N-(hydroxymethyl)benzamide | Water-Catalyzed Breakdown | kH2O | nih.gov |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | Acid-Catalyzed Breakdown | kH+ | nih.gov |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | Base-Catalyzed Breakdown | kOH- | nih.gov |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | Water-Catalyzed Breakdown | kH2O | nih.gov |

Elimination Reactions Leading to Formaldehyde (B43269) Formation

This compound is known to be relatively unstable, particularly under certain conditions, leading to the elimination of formaldehyde. This degradation is a significant aspect of its chemical profile.

Studies have shown that this compound is less stable than its counterpart, N-(hydroxymethyl)benzamide, especially under alkaline conditions. nih.gov The presence of the additional methyl group on the nitrogen atom in this compound significantly influences the stability of the N-methylol group. This reduced stability facilitates its decomposition to yield N-methylbenzamide and formaldehyde. nih.gov This reactivity has been confirmed through colorimetric assays, where this compound gives a positive result for formaldehyde, indicating its degradation to this one-carbon aldehyde. nih.gov

The likely mechanism for this elimination reaction involves the deprotonation of the hydroxyl group under basic conditions, forming an alkoxide intermediate. This is followed by the expulsion of a formaldehyde molecule through an E1cB-like (Elimination Unimolecular conjugate Base) mechanism, resulting in the formation of the more stable N-methylbenzamide. The general instability of N-hydroxymethyl compounds and their tendency to release formaldehyde is a recognized phenomenon in organic chemistry.

Table 1: Stability and Decomposition Products of N-Hydroxymethylamides

| Compound | Stability under Alkaline Conditions | Major Decomposition Products | Reference |

| This compound | Less stable | N-methylbenzamide, Formaldehyde | nih.gov |

| N-(hydroxymethyl)benzamide | More stable | - | nih.gov |

Rearrangement Pathways of this compound

While specific rearrangement pathways for this compound are not extensively documented in the literature, the structural features of the molecule suggest potential rearrangement reactions analogous to those observed in similar chemical systems. One such plausible pathway is a 1,3-rearrangement.

Although not directly involving this compound, studies on related N-acyl-N-methyl-O-functionalized hydroxylamines demonstrate the possibility of thermal 1,3-rearrangements. For instance, N-benzoyl-N-methyl-O-thiocarbamoyl-hydroxylamines undergo thermal rearrangement to produce S-carbamoyl N-methylbenzothiohydroxamates and the corresponding N-methylbenzamide. The reaction rates show little dependence on solvent polarity, suggesting a concerted or a free radical pair pathway.

Another potential, though less direct, rearrangement could be envisioned under acidic conditions, potentially proceeding through an N-acyliminium ion intermediate. This highly electrophilic species could be susceptible to nucleophilic attack, including intramolecular rearrangements if a suitable migrating group is present. However, without direct experimental evidence for this compound, such pathways remain speculative.

Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Building Block

This compound possesses functional groups that make it a potential precursor for the synthesis of heterocyclic compounds. The key to its utility in cyclization reactions lies in the in situ generation of a reactive N-acyliminium ion.

Under acidic conditions, the hydroxyl group of this compound can be protonated and eliminated as water, forming a highly electrophilic N-acyliminium ion. This intermediate can then be trapped by an intramolecular nucleophile, leading to the formation of a new ring system. A classic example of such a reaction is the Pictet-Spengler reaction. wikipedia.org In a hypothetical scenario, if the benzoyl group of this compound were substituted with a β-arylethylamine moiety, the N-acyliminium ion generated could undergo an intramolecular electrophilic substitution with the aromatic ring to form a tetrahydro-β-carboline derivative. wikipedia.orgnih.gov

Furthermore, oxidative cyclization reactions of N-substituted benzamides are a known method for constructing heterocyclic systems. researchgate.netnih.govacs.orgnih.gov While direct examples involving this compound are scarce, related N-allylbenzamides have been shown to undergo oxidative cyclization to form oxazolines. acs.org This suggests that under appropriate oxidative conditions, the N-methylbenzamide core of the molecule could potentially participate in cyclization reactions.

Table 2: Potential Cyclization Strategies Involving this compound Derivatives

| Reaction Type | Key Intermediate | Potential Heterocyclic Product |

| Pictet-Spengler Type | N-Acyliminium ion | Tetrahydro-β-carboline |

| Intramolecular Nucleophilic Attack | N-Acyliminium ion | Various N-heterocycles |

| Oxidative Cyclization | Radical or organometallic intermediate | Isoindolinones or other fused systems |

Oxidative and Reductive Transformations of this compound

The N-hydroxymethyl group in this compound is susceptible to both oxidation and reduction, leading to different functional groups.

Oxidation:

The oxidation of N-hydroxymethyl amides typically yields the corresponding N-formyl amides. In the case of this compound, oxidation would be expected to produce N-formyl-N-methylbenzamide. This transformation is analogous to the oxidation of primary alcohols to aldehydes. Various oxidizing agents can be employed for this purpose. The metabolic oxidation of some N-methylamides is thought to proceed through an N-hydroxymethyl intermediate, which is then further oxidized. nih.gov For instance, N-formylbenzamide has been identified as a metabolite of N-methylbenzamide, likely formed via the oxidation of an N-(hydroxymethyl)benzamide intermediate. nih.gov

Reduction:

The reduction of the amide functionality in this compound would lead to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for the reduction of amides. The reduction of this compound would likely yield N-methyl-N-(hydroxymethyl)benzylamine. Alternatively, if the N-hydroxymethyl group is first eliminated to form N-methylbenzamide, subsequent reduction would produce N-methylbenzylamine. The reduction of amides is a fundamental transformation in organic synthesis.

Furthermore, the N-hydroxymethyl group itself can be reduced. Catalytic hydrogenation or treatment with other reducing agents could potentially reduce the N-hydroxymethyl group to a methyl group, although this is a less common transformation compared to amide reduction.

Derivatization and Analogue Chemistry of N Hydroxymethyl N Methylbenzamide

Synthesis and Reactivity of N-Alkoxymethyl and N-Acyloxymethyl Derivatives

The hydroxyl group of N-Hydroxymethyl-N-methylbenzamide is a prime site for derivatization, leading to the formation of N-alkoxymethyl and N-acyloxymethyl ethers. These derivatives exhibit unique reactivity profiles, largely influenced by the nature of the alkoxy or acyloxy group.

N-Acyloxymethyl Derivatives:

The synthesis of N-acyloxymethyl derivatives of amides, including those of N-methylbenzamide, is well-documented, often involving the reaction of the corresponding N-hydroxymethyl amide with an appropriate acyl halide or anhydride. These N-acyloxymethyl compounds have been extensively studied as prodrugs for amides and sulfonamides. nih.govnih.govresearchgate.net The rationale behind this approach lies in their ability to undergo hydrolysis in vivo to release the parent N-hydroxymethyl amide, which then decomposes to the active amide. nih.gov

The reactivity of N-acyloxymethylbenzamides is characterized by their susceptibility to hydrolysis, which can proceed through acid-catalyzed, base-catalyzed, and pH-independent pathways. rsc.org The mechanism of hydrolysis is dependent on the substitution pattern of the amide. For tertiary amides like N-acyloxymethyl-N-methylbenzamides, base-catalyzed hydrolysis typically proceeds via acyl-oxygen bond cleavage, a standard ester hydrolysis mechanism. rsc.org In contrast, the pH-independent and acid-catalyzed hydrolysis pathways often involve the formation of a reactive N-acyliminium ion intermediate. nih.govrsc.orgnih.gov

The stability of these derivatives is a critical factor in their design as prodrugs. Studies on various N-acyloxymethyl derivatives of a peptide-like model have shown that their decomposition kinetics can be tuned by modifying the acyl group. nih.gov This allows for the creation of derivatives with varying lipophilicities and rates of conversion to the parent amide. nih.gov

Interactive Table: Hydrolysis Data for N-Acyloxymethylbenzamide Derivatives

| Derivative | Hydrolysis Condition | Rate Constant | Reference |

| N-(Benzoyloxymethyl)-N-methylbenzamide | Base-catalyzed | kOH⁻ = X M⁻¹s⁻¹ | rsc.org |

| N-(Acetyloxymethyl)-N-methylbenzamide | pH 7.4 buffer | t½ = Y hours | nih.gov |

| N-(Pivaloyloxymethyl)-N-methylbenzamide | Human plasma | t½ = Z minutes | nih.gov |

Note: The values X, Y, and Z are placeholders and would be populated with specific data from the cited literature.

N-Alkoxymethyl Derivatives:

While less extensively documented in readily available literature compared to their acyloxy counterparts, the synthesis of N-alkoxymethyl derivatives can be conceptually approached through Williamson ether synthesis, reacting the sodium salt of this compound with an alkyl halide. Another potential route involves the acid-catalyzed reaction of this compound with an alcohol. The reactivity of these N-alkoxymethyl ethers is generally expected to be higher than simple dialkyl ethers due to the presence of the adjacent amide nitrogen, which can influence the stability of potential cationic intermediates.

Halogenation and Other Substitutions on the Hydroxymethyl Group

The hydroxymethyl group of this compound can be converted to a halomethyl group, a transformation that opens up avenues for further nucleophilic substitution reactions.

The direct halogenation of the hydroxymethyl group can be challenging. A common strategy involves a two-step process: conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a halide ion.

Alternatively, reagents like thionyl chloride or phosphorus halides could potentially be used for direct conversion, though the reaction conditions would need to be carefully controlled to avoid side reactions with the amide functionality. A Russian patent describes a method for producing N-chloromethylphthalimide by reacting N-hydroxymethylphthalimide with gaseous hydrogen chloride in an inert aromatic solvent, suggesting a possible route for the chlorination of N-hydroxymethyl amides. google.com

Recent advancements in halogenation chemistry have introduced novel reagents that could be applicable. For instance, the development of N-X anomeric amides as powerful electrophilic halogenating reagents offers a potential method for halogenating unreactive compounds under mild conditions. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

Once formed, the N-halomethyl-N-methylbenzamide becomes a valuable intermediate. The halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups, thereby expanding the chemical diversity of accessible derivatives.

Conjugate Formation and Linker Chemistry Involving this compound

The reactive nature of the N-hydroxymethyl group and its derivatives makes this compound a potential candidate for use in conjugate formation and as a linker in various applications, such as drug delivery systems. mdpi.com

The core principle of linker chemistry is to covalently connect two or more different molecules, often a targeting moiety and a therapeutic or diagnostic agent. nih.gov The linker itself can be designed to be stable or to cleave under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov

The N-hydroxymethyl group can be exploited for conjugation. For instance, after conversion to an N-acyloxymethyl derivative, the ester linkage can be designed to be susceptible to enzymatic cleavage. More directly, the hydroxymethyl group can react with isocyanates to form carbamates or with activated carboxylic acids to form esters, providing stable linkages.

While specific examples detailing the use of this compound as a linker are not prevalent in the reviewed literature, the fundamental reactivity of the N-hydroxymethyl amide functionality suggests its potential in this area. For example, N-hydroxymethyl amides have been utilized in the synthesis of more complex molecules, demonstrating their utility as building blocks. researchgate.net The development of self-immolative linkers, which degrade via a cascade of reactions to release a payload, often involves functionalities that can be conceptually related to the reactivity of N-hydroxymethyl amides. nih.gov

Interactive Table: Potential Conjugation Reactions of this compound

| Reactant | Linkage Formed | Potential Application |

| Isocyanate (R-NCO) | Carbamate | Bioconjugation |

| Activated Carboxylic Acid (R-COOH) | Ester | Prodrug synthesis |

| Alkyl Halide (R-X, after deprotonation) | Ether | Synthesis of stable conjugates |

Structure-Reactivity Relationships in N-Hydroxymethylbenzamide Analogues

The reactivity of this compound and its analogues is significantly influenced by the electronic and steric properties of substituents on both the aromatic ring and the amide nitrogen.

Studies on the hydrolysis of N-acyloxymethylbenzamides have provided valuable insights into these relationships. The rate of hydrolysis is affected by substituents on the benzamide (B126) moiety. rsc.org For instance, in the acid-catalyzed hydrolysis, electron-donating groups on the benzene (B151609) ring would be expected to stabilize the intermediate N-acyliminium ion, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would destabilize this intermediate and slow down the reaction. This is reflected in the Hammett ρ value of approximately -1.5 for the substituent effect on the benzamide moiety in the acid-catalyzed process. rsc.org

In contrast, for the base-catalyzed hydrolysis of tertiary N-acyloxymethylamides, which proceeds through ester hydrolysis, electron-withdrawing groups on the acyl portion would increase the electrophilicity of the ester carbonyl, leading to a faster reaction rate. rsc.org

Furthermore, computational studies on N-(hydroxymethyl)amides have shown a correlation between the N-CH2OH bond length and the half-life of the compound under physiological conditions. nih.gov This suggests that the ground-state geometry of these molecules plays a crucial role in their reactivity. The study also found that N-(hydroxymethyl)amide anions adopt a different conformation, and their N-CH2OH bond lengths also correlate with the half-lives of the parent N-(hydroxymethyl)amides. nih.gov

The substitution on the amide nitrogen also has a profound effect on stability. For example, N-(Hydroxymethyl)-N-methylbenzamide is less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. This highlights the impact of N-methylation on the reactivity of the N-methylol group.

Interactive Table: Effect of Substituents on the Reactivity of N-Hydroxymethylbenzamide Analogues

| Substituent Position | Substituent Type | Effect on Reactivity (Example Reaction) | Reference |

| Benzamide Ring | Electron-donating | Increased rate of acid-catalyzed hydrolysis | rsc.org |

| Benzamide Ring | Electron-withdrawing | Decreased rate of acid-catalyzed hydrolysis | rsc.org |

| Acyl Group (in N-acyloxymethyl derivative) | Electron-withdrawing | Increased rate of base-catalyzed hydrolysis | rsc.org |

| Amide Nitrogen | Methyl group | Decreased stability under alkaline conditions | --- |

Advanced Spectroscopic and Structural Elucidation of N Hydroxymethyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of molecules in solution. For N-Hydroxymethyl-N-methylbenzamide, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Studies on related N-acylhydrazone derivatives have demonstrated that N-methylation can significantly alter the preferred dihedral angle around the amide bond, causing a shift from an antiperiplanar to a synperiplanar conformation. nih.gov This conformational shift is driven by steric and electronic effects. In the case of this compound, the rotation around the C(O)-N bond is a key determinant of its three-dimensional structure. The presence of the N-methyl and N-hydroxymethyl groups introduces specific steric and electronic interactions that influence this rotational barrier.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further insight into the spatial proximity of protons, helping to confirm conformational preferences. nih.govresearchgate.net For instance, NOE correlations between the methyl protons and the aromatic protons of the benzoyl group can help to establish the orientation of the N-methyl group relative to the aromatic ring.

Furthermore, the chemical shifts of the hydroxyl protons can be indicative of intramolecular hydrogen bonding. uu.nl The temperature coefficient of the hydroxyl proton's chemical shift (dδ/dT) is a particularly useful parameter; small values are often associated with protons involved in intramolecular hydrogen bonds. uu.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.4 - 7.8 | 127 - 135 |

| CH₂ | ~4.5 - 5.0 | ~60 - 70 |

| CH₃ | ~2.9 - 3.2 | ~35 - 40 |

| OH | Variable | - |

| C=O | - | ~170 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry in Elucidating Reaction Intermediates and Degradation Products

Mass spectrometry is an indispensable technique for identifying reaction intermediates and characterizing degradation pathways. rsc.org By providing highly accurate mass measurements, it allows for the determination of elemental compositions of the parent molecule and its byproducts. nih.gov

In the context of this compound, mass spectrometry can be used to study its stability under various conditions, such as hydrolysis, oxidation, and photolysis. nih.gov Forced degradation studies, coupled with high-resolution mass spectrometry (HRMS) techniques like LC-LTQ/Orbitrap, can identify and structurally elucidate degradation products. nih.gov

The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond and rearrangements. The N-hydroxymethyl group can also undergo specific fragmentation, such as the loss of formaldehyde (B43269).

Research on similar compounds has shown that N-hydroxymethyl intermediates can be formed during metabolic processes, such as N-demethylation. nih.gov These intermediates are often reactive and can be challenging to detect, making mass spectrometry a crucial tool for their identification. rsc.orgnih.gov Understanding the degradation and metabolic pathways is essential for assessing the compound's persistence and potential transformation in various environments.

X-ray Crystallography for Conformational and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. acs.org This technique is the gold standard for determining the precise conformation and intermolecular interactions of crystalline compounds.

For this compound, a crystal structure would reveal the preferred conformation of the amide bond and the orientation of the hydroxymethyl and methyl groups relative to the benzoyl moiety. The Cambridge Structural Database (CSD) is a vital repository for small molecule crystal structures and serves as a key resource for conformational analysis. acs.org

The solid-state structure is often stabilized by a network of intermolecular hydrogen bonds. In the case of this compound, the hydroxyl group and the amide carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of specific packing motifs, such as dimers or chains, in the crystal lattice. Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

While a specific crystal structure for this compound was not found in the search, analysis of related structures in the PDB and CSD reveals common conformational preferences for benzamide (B126) derivatives. nih.gov These studies often show a preference for a planar or near-planar arrangement of the amide group with the aromatic ring to maximize conjugation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. fiveable.me

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, typically appears in the region of 1650-1700 cm⁻¹. fiveable.me The N-H stretching vibration, if present in a secondary amide, would appear around 3300-3500 cm⁻¹. fiveable.me However, in this tertiary amide, this band will be absent. The O-H stretching vibration of the hydroxymethyl group will likely appear as a broad band in the 3200-3600 cm⁻¹ region, with its position and shape being sensitive to hydrogen bonding. fiveable.me

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (amide I) | Stretching | 1650-1700 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| O-H | Bending | 1330-1440 |

Source: General IR spectroscopy correlation tables. fiveable.mes-a-s.org

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. The study of hydrogen bonding through Raman spectroscopy can provide insights into the strength and dynamics of these interactions. nih.gov Changes in the frequency and intensity of vibrational modes upon hydrogen bond formation can be monitored. nih.govnih.gov For instance, the O-H stretching frequency is known to shift to lower wavenumbers upon formation of a hydrogen bond. nih.gov

Computational and Theoretical Studies on N Hydroxymethyl N Methylbenzamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment and energetic landscape of a molecule. For the general class of N-(hydroxymethyl)amides, computational methods like the semi-empirical MNDO (Modified Neglect of Diatomic Overlap) and more rigorous ab initio calculations have been employed to predict their ground state geometries and electronic properties. uq.edu.au

These studies have revealed that N-(hydroxymethyl)amides typically adopt a pyramidal nitrogen geometry and an s-Z conformation in their ground state. The pyramidal nature of the nitrogen atom is a crucial determinant of the molecule's three-dimensional structure and reactivity. The s-Z conformation refers to the arrangement of the atoms around the amide bond, where the alkyl group on the nitrogen and the carbonyl oxygen are on the same side of the C-N bond.

A key finding from these calculations is the correlation between the N-CH2OH bond length and the compound's stability, as measured by its half-life under physiological conditions. uq.edu.au Longer bond lengths are associated with shorter half-lives, suggesting that the strength of this bond is a critical factor in the molecule's decomposition.

Table 1: Predicted Geometrical and Electronic Properties of N-(Hydroxymethyl)amides from Computational Studies

| Property | Predicted Feature | Computational Method | Implication |

| Nitrogen Geometry | Pyramidal | MNDO, Ab initio | Influences 3D structure and reactivity. uq.edu.au |

| Conformation | s-Z | MNDO | Describes the spatial arrangement around the amide bond. uq.edu.au |

| N-CH2OH Bond Length | Correlates with half-life | MNDO | Longer bonds suggest lower stability. uq.edu.au |

Computational Modeling of Reaction Mechanisms and Transition States

For related secondary amides, theoretical computations have been used to investigate the mechanistic pathways of alkaline hydrolysis. These studies often employ electronic structure methods at various levels of theory, such as Hartree-Fock (HF) and Density Functional Theory (DFT), to calculate the energies of reactants, products, and transition states. The role of solvent molecules, like water, in catalyzing the reaction is also a critical aspect that can be modeled. For instance, in the alkaline hydrolysis of some secondary amides, an ancillary water molecule has been shown to be involved in the rate-determining step.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for this purpose, especially for flexible molecules.

While a specific conformational analysis of N-Hydroxymethyl-N-methylbenzamide is not detailed in the literature, the general approach would involve identifying all rotatable bonds and systematically exploring the potential energy surface associated with their rotation. For this compound, key rotations would be around the C-N amide bond, the N-CH2 bond, and the C-C bond connecting the phenyl ring to the carbonyl group.

MD simulations can provide further insights by simulating the movement of the molecule over time in a defined environment, such as in a solvent. This allows for the exploration of the conformational space accessible to the molecule at a given temperature and can reveal the preferred conformations and the dynamics of interconversion between them.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of new compounds.

The general workflow for predicting spectroscopic properties involves first optimizing the molecular geometry using a suitable level of theory and basis set. Subsequently, the desired spectroscopic properties are calculated. For example, NMR shielding constants can be computed using methods like GIAO (Gauge-Including Atomic Orbital), and these can be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

While specific predicted spectroscopic data for this compound are not published, the methodologies are well-established. A comparison of predicted and experimental spectra can validate the computational model and provide a deeper understanding of the molecule's structure and electronic properties.

Theoretical Insights into the Stability and Reactivity Profiles of N-Hydroxymethyl Amides

Theoretical studies provide significant insights into the factors governing the stability and reactivity of N-hydroxymethyl amides. As mentioned earlier, a key finding is the correlation between the calculated N-CH2OH bond length and the experimental half-life of these compounds. uq.edu.au This suggests that the cleavage of this bond is a crucial step in their degradation.

Experimental studies have shown that this compound is less stable than N-(hydroxymethyl)benzamide under alkaline conditions. nih.gov This difference in stability can be attributed to the substitution on the amide nitrogen. The presence of the N-methyl group in this compound influences the electronic properties of the amide group, which in turn affects the stability of the N-hydroxymethyl moiety. nih.gov

The reactivity of N-hydroxymethyl amides is often associated with the formation of a reactive N-acyliminium ion upon the loss of the hydroxymethyl group as formaldehyde (B43269). This electrophilic intermediate can then react with various nucleophiles. The ease of formation of this ion is directly related to the stability of the starting N-hydroxymethyl amide. Therefore, computational models that can predict the stability of N-hydroxymethyl amides can also provide valuable information about their potential reactivity.

Applications of N Hydroxymethyl N Methylbenzamide in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Organic Molecules

The generation of N-acyliminium ions from precursors like N-Hydroxymethyl-N-methylbenzamide provides a powerful tool for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. nih.gov These reactive intermediates can undergo both intramolecular and intermolecular reactions with a wide range of nucleophiles. researchgate.netresearchgate.net

Intramolecular cyclization reactions are particularly noteworthy, where a tethered nucleophile attacks the electrophilic N-acyliminium ion to form a new ring system. This strategy has been extensively used in the synthesis of alkaloids and other natural products. arkat-usa.org The versatility of this approach is demonstrated by the array of nucleophiles that can participate in these cyclizations, including arenes, alkenes, and alkynes. arkat-usa.org

In intermolecular reactions, the N-acyliminium ion can be trapped by various external nucleophiles. This allows for the introduction of diverse functionalities at the α-position of the amide nitrogen. The table below summarizes some of the nucleophiles that have been successfully employed in reactions with N-acyliminium ions, highlighting the broad scope of this methodology.

| Nucleophile Type | Example | Resulting Structure |

| Organosilicon Reagents | Allylsilanes, Silyl enol ethers | α-Allylated amides, β-Amino carbonyl compounds |

| Aromatic Compounds | Indoles, Pyrroles | α-Aryl-substituted amides |

| Organometallic Reagents | Grignard reagents, Organozinc reagents | α-Alkyl or α-Aryl-substituted amides |

| Carbonyl Compounds | Enols, Enolates | β-Amino carbonyl compounds |

These reactions underscore the potential of this compound as a key building block for the stereoselective synthesis of complex, biologically active molecules. researchgate.net

Role as a Precursor in Polymer Chemistry (Focus on Synthesis, not material properties)

While the direct use of this compound in polymer synthesis is not extensively documented, the reactivity of the N-hydroxymethyl amide functionality suggests several potential applications. One plausible role is in the synthesis of functionalized polymers. For instance, N-hydroxymethyl groups have been incorporated into biopolymers like starch to create N-hydroxymethyl starch-amides, which can enhance the properties of materials like paper. researchgate.net

Furthermore, N-hydroxymethyl amides can serve as precursors to other reactive monomers. For example, N-(2-hydroxyethyl)amides can be cyclized to form 2-oxazolines, which are important monomers for cationic ring-opening polymerization to produce poly(2-oxazoline)s. nih.gov This suggests a potential pathway where this compound could be chemically modified to generate novel monomers for polymerization.

The ability of the N-hydroxymethyl group to react with various functional groups also opens up possibilities for its use as a cross-linking agent in polymer synthesis. The condensation of the hydroxymethyl group with active hydrogen atoms in other polymer chains could lead to the formation of a cross-linked network structure.

Functional Group Transfer Agent in Chemical Transformations

This compound can be considered a functional group transfer agent, specifically for the transfer of an "N-methyl-N-benzoylamino)methyl" group. This is exemplified by the α-amidoalkylation reaction, a Friedel-Crafts-type process where the N-acyliminium ion generated from the N-hydroxymethyl amide acts as the electrophile. researchgate.net

In this reaction, an electron-rich aromatic compound attacks the N-acyliminium ion, resulting in the formation of a new carbon-carbon bond and the introduction of the amidoalkyl group onto the aromatic ring. This transformation is a powerful method for the synthesis of α-arylamino acid derivatives and other complex nitrogen-containing compounds.

The general scheme for this functional group transfer is as follows:

Generation of the N-acyliminium ion: Protonation of the hydroxyl group of this compound followed by elimination of water.

Nucleophilic attack: An electron-rich nucleophile (e.g., an aromatic ring, an enol) attacks the electrophilic carbon of the N-acyliminium ion.

Formation of the product: A new bond is formed between the nucleophile and the "N-methyl-N-benzoylamino)methyl" group.

This reactivity makes this compound and related compounds valuable reagents for the construction of complex molecules through the strategic transfer of the amidoalkyl moiety.

Involvement in Multi-Component Reaction Sequences

The high reactivity of N-acyliminium ions makes them ideal candidates for participation in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product, offering significant advantages in terms of efficiency and atom economy.

A notable example is the trapping of N-acyliminium ions with carbon dioxide in the presence of a third component, such as a thiol or an alcohol. This leads to the sustainable multicomponent synthesis of thia- and oxazolidinyl carbamates. semanticscholar.org This type of reaction showcases the ability of the N-acyliminium ion derived from this compound to engage in complex transformations, rapidly building molecular complexity from simple starting materials.

The general principle of such an MCR would involve:

In situ formation of the N-acyliminium ion from this compound.

Reaction with a nucleophile to form an intermediate.

Subsequent reaction with a third component to yield the final product.

This approach allows for the creation of diverse molecular scaffolds in a single synthetic operation, highlighting the potential of this compound in combinatorial chemistry and drug discovery.

This compound as a Precursor for Ligand or Catalyst Development

The application of this compound as a precursor for ligand or catalyst development is an area with underexplored potential. However, the inherent reactivity of the molecule offers several hypothetical pathways for its incorporation into catalytically active structures.

The amide functionality itself can act as a coordinating group for metal ions. researchgate.net By introducing other donor atoms into the molecule, it could be transformed into a multidentate ligand. For example, chemical modification of the benzoyl ring or the N-methyl group could introduce phosphine, amine, or thiol moieties, creating a chelating ligand suitable for transition metal catalysis.

Furthermore, the reactivity of the N-hydroxymethyl group could be exploited to attach the molecule to a larger scaffold or a solid support, which is a common strategy in the development of heterogeneous catalysts. The hydroxyl group could be converted into a better leaving group, allowing for nucleophilic substitution by a functionalized support.

While direct examples are scarce, the chemical handles present in this compound provide a foundation for its potential development into novel ligands and catalysts for a range of organic transformations.

Degradation Pathways and Environmental Chemical Considerations of N Hydroxymethyl N Methylbenzamide

Photolytic Decomposition Mechanisms

The photolytic decomposition of a molecule involves the absorption of light energy, which can lead to the breaking of chemical bonds. For N-Hydroxymethyl-N-methylbenzamide, several potential photolytic degradation pathways can be inferred from the behavior of related benzamide (B126) structures. The presence of the benzene (B151609) ring suggests that the molecule will absorb ultraviolet (UV) radiation.

One likely mechanism is the homolytic cleavage of the bond between the nitrogen atom and the hydroxymethyl group (N-CH2OH). This would generate a benzoyl(methyl)aminyl radical and a hydroxymethyl radical. These highly reactive radical species would then undergo further reactions with other molecules or with each other.

Another potential photolytic pathway involves the cleavage of the amide bond (C-N), which is a known photodegradation route for some amides. This would result in the formation of a benzoyl radical and a methyl(hydroxymethyl)aminyl radical. The aromatic ring itself can also be susceptible to photochemical reactions, such as hydroxylation, particularly in the presence of photosensitizers.

Hydrolytic Stability and Decomposition Kinetics in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of this compound is a key factor in its persistence in aqueous environments.

Research has shown that this compound is less stable under alkaline conditions compared to its close analog, N-(hydroxymethyl)benzamide. nih.gov Its degradation under these conditions has been observed to produce formaldehyde (B43269). nih.gov This suggests that the presence of the additional methyl group on the nitrogen atom significantly influences the stability of the N-hydroxymethyl group. nih.gov

The hydrolysis of N-(hydroxymethyl)benzamide derivatives is subject to both specific acid and specific base catalysis. nih.gov This means that the rate of decomposition is accelerated in both acidic and alkaline solutions. A study on N-(hydroxymethyl)benzamide and its chloro-substituted derivatives determined the rate constants for their breakdown in water, which was found to have a first-order dependence on the concentration of hydronium and hydroxide (B78521) ions. nih.gov At higher hydroxide concentrations, the reaction rate became pH-independent for the studied compounds. nih.gov

The general mechanism for the hydrolysis of these compounds likely involves the protonation of the amide oxygen in acidic conditions or the attack of a hydroxide ion on the carbonyl carbon in alkaline conditions, leading to the eventual cleavage of the amide bond or the release of formaldehyde.

Table 1: Kinetic Data for the Hydrolysis of N-(hydroxymethyl)benzamide Derivatives at 25°C

| Compound | Catalysis | Rate Constant |

|---|---|---|

| N-(hydroxymethyl)benzamide | Hydronium ion | kH (M⁻¹s⁻¹) |

| Hydroxide ion | kOH (M⁻¹s⁻¹) | |

| Water | kw (s⁻¹) | |

| 4-chloro-N-(hydroxymethyl)benzamide | Hydronium ion | kH (M⁻¹s⁻¹) |

| Hydroxide ion | kOH (M⁻¹s⁻¹) | |

| Water | kw (s⁻¹) | |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | Hydronium ion | kH (M⁻¹s⁻¹) |

| Hydroxide ion | kOH (M⁻¹s⁻¹) |

Note: Specific rate constant values from the referenced study nih.gov are not provided in the abstract. The table structure is based on the described kinetic analysis.

Thermal Decomposition Profiles and Products

Thermal decomposition is the breakdown of a chemical compound by heat. The stability of this compound at elevated temperatures determines its fate in environments such as soil during hot weather or during incineration processes.

Specific thermal decomposition studies on this compound are limited. However, insights can be gained from research on structurally similar compounds. For instance, the thermal decomposition of N,N-dialkoxyamides, which also feature two electronegative atoms on the nitrogen, has been studied. psu.edu The primary decomposition pathway for these compounds is the homolysis of a nitrogen-oxygen bond, leading to the formation of an alkoxyamidyl radical and an alkoxyl radical. psu.edu

By analogy, the thermal decomposition of this compound could proceed via the homolytic cleavage of the N-C bond of the hydroxymethyl group or the N-O bond if it were to exist in a tautomeric form. The resulting radical fragments would be highly reactive and lead to a variety of smaller decomposition products.

For a series of N,N-dimethoxy-4-substituted benzamides, the activation energies for their thermal decomposition were found to be in the range of 125–135 kJ mol⁻¹. psu.edu This provides an estimate of the energy required to initiate the thermal breakdown of similar benzamide structures.

Table 2: Activation Energies for Thermal Decomposition of Substituted N,N-dimethoxybenzamides

| Substituent on Benzamide | Activation Energy (Ea) in kJ mol⁻¹ |

|---|---|

| 4-Methoxy | ~125-135 |

| 4-Methyl | ~125-135 |

| 4-Hydrogen | ~125-135 |

| 4-Chloro | ~125-135 |

Note: This table is based on data for N,N-dimethoxy-4-substituted benzamides and serves as an analogy for the potential thermal behavior of this compound. psu.edu

Oxidative Degradation in Non-Biological Systems

Oxidative degradation involves the reaction of a compound with oxidizing agents, which are common in the environment. In non-biological systems, key oxidants include hydroxyl radicals (•OH), which are highly reactive and can be generated photochemically in the atmosphere and in water.

While direct studies on the non-biological oxidative degradation of this compound are scarce, metabolic studies in biological systems can provide clues about potential oxidative pathways. For example, N-(hydroxymethyl) compounds can be formed from the oxidative metabolism of N-methylamides. nih.gov Furthermore, this compound has been identified as a metabolite of N,N-dimethylbenzamide. nih.gov

In a non-biological context, the reaction with hydroxyl radicals is expected to be a significant degradation pathway. The •OH radical can attack the aromatic ring, leading to the formation of hydroxylated derivatives. It can also abstract a hydrogen atom from the N-methyl or N-hydroxymethyl group, initiating a cascade of oxidative reactions. Abstraction of a hydrogen from the hydroxymethyl group could lead to the formation of an aldehyde intermediate, which could then be further oxidized to a carboxylic acid or undergo decarboxylation.

The degradation of this compound to formaldehyde under certain conditions points to an oxidative cleavage of the N-CH2OH bond. nih.gov The metabolism of the related N-hydroxymethylbenzamide has been shown to produce N-formylbenzamide, which then rapidly degrades to benzamide. nih.gov This suggests a plausible oxidative pathway for this compound could involve the formation of N-formyl-N-methylbenzamide, which would likely be unstable and further degrade.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(hydroxymethyl)benzamide |

| 4-chloro-N-(hydroxymethyl)benzamide |

| 2,4-dichloro-N-(hydroxymethyl)benzamide |

| Formaldehyde |

| Benzamide |

| N,N-dimethylbenzamide |

| N-formylbenzamide |

| N,N-dialkoxyamides |

Future Research Directions and Emerging Trends in N Hydroxymethyl N Methylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-Hydroxymethyl-N-methylbenzamide often involves the use of reagents and conditions that are not environmentally friendly. A significant future trend lies in the development of novel and sustainable synthetic routes that prioritize green chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

One promising approach is the direct catalytic amidation of benzoic acid with N-methylhydroxylamine, avoiding the use of stoichiometric activating agents. Research in this area could focus on developing highly active and selective catalysts, such as those based on earth-abundant metals or organocatalysts. Furthermore, exploring enzymatic or chemo-enzymatic routes could offer a highly sustainable and selective alternative for the synthesis of this compound and its analogs.

Another area of interest is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts. For instance, a one-pot synthesis starting from readily available precursors like benzaldehyde (B42025) could be a significant advancement.

Exploration of New Catalytic Applications and Functionalizations

This compound is a precursor to the highly reactive N-acyliminium ion, a powerful electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Future research will undoubtedly focus on expanding the catalytic applications of this reactive intermediate.

A key area of exploration is the development of new enantioselective catalytic methods. While significant progress has been made in the asymmetric cyclization of N-acyliminium ions, there is still a need for more general and efficient catalytic systems that can control the stereochemistry of intermolecular reactions. researchgate.net This could involve the design of novel chiral catalysts, including chiral Lewis acids, Brønsted acids, or organocatalysts, that can effectively interact with the N-acyliminium ion intermediate.

Furthermore, the exploration of novel functionalization reactions of this compound is a burgeoning area. This includes the development of methods for direct C-H functionalization of the benzoyl or methyl groups, which would provide a more direct route to a wider range of derivatives with potentially interesting biological or material properties.

Advanced Mechanistic Studies on Specific Transformations

A deeper understanding of the reaction mechanisms involving this compound and its derived N-acyliminium ions is crucial for the rational design of new reactions and catalysts. Future research will likely employ a combination of advanced experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, including the determination of kinetic isotope effects, can provide valuable insights into the rate-determining steps of these reactions. researchgate.net For example, studies on the microsomal demethylation of N,N-dimethylbenzamides have utilized kinetic isotope effects to support a mechanism involving hydrogen atom abstraction to form a carbon-centered radical intermediate. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in modeling reaction pathways, transition states, and intermediate structures. These studies can help to rationalize observed stereoselectivities and predict the outcomes of new reactions. For instance, computational analysis has been used to interpret trends in the antioxidative capacity of benzamide (B126) derivatives by investigating bond dissociation energies and ionization energies.

Design and Synthesis of N-Hydroxymethylbenzamide-Based Materials (Focus on Synthesis)

The unique structural features of this compound and its ability to participate in polymerization and cross-linking reactions make it an attractive monomer for the synthesis of novel materials. Future research in this area will focus on the design and synthesis of polymers and materials with tailored properties.

One emerging trend is the development of functional polymers. By incorporating different functional groups into the benzamide structure, it is possible to create materials with specific properties, such as thermal stability, conductivity, or biological activity. For example, benzamide derivatives are being explored for their potential in creating materials with antimicrobial or anti-inflammatory properties. ontosight.ainanobioletters.com

The synthesis of cross-linked polymers and networks using this compound as a cross-linking agent is another promising direction. These materials could find applications as hydrogels, resins, or coatings. Research will focus on controlling the cross-linking density and the resulting mechanical and thermal properties of the materials.

Integration of this compound Chemistry into Flow Synthesis and Automation

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, reproducibility, and scalability. The integration of this compound chemistry into these advanced manufacturing technologies is a key future direction.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for handling reactive intermediates like N-acyliminium ions. This can lead to higher yields, improved selectivity, and a reduction in by-product formation.

Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions or to synthesize libraries of this compound derivatives for applications in drug discovery and materials science. This high-throughput approach can significantly accelerate the pace of research and development in this field.

Q & A

Q. What are the optimal synthetic routes for N-Hydroxymethyl-N-methylbenzamide, and how can reaction yields be improved?

- Methodological Answer : this compound can be synthesized via hydroxymethylation of N-methylbenzamide using formaldehyde under controlled pH (neutral to slightly alkaline). Key parameters include:

- Catalyst Selection : Palladium on carbon (Pd/C) or acidic/basic catalysts to optimize hydroxymethyl group addition .

- Solvent Systems : Methanol or dichloromethane for solubility and reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from alcohol/water mixtures .

Yield improvements focus on stoichiometric control of formaldehyde and inert atmospheres to prevent over-hydroxymethylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for -CH2OH; δ 2.8–3.2 ppm for N-CH3) and ¹³C NMR (δ 60–65 ppm for hydroxymethyl carbon) .

- FTIR : Stretching vibrations at 3300–3500 cm⁻¹ (O-H), 1650–1680 cm⁻¹ (amide C=O) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to confirm the hydroxymethyl group .

Q. How does this compound degrade under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Accelerated degradation at 40–60°C (monitored via HPLC) .

- pH : Hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions, tracked by TLC .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on the benzamide ring to modulate electronic effects .

- Biological Assays : Test derivatives against enzyme targets (e.g., hydrolases) using kinetic assays to correlate substituents with inhibitory potency .

- Data Correlation : Multivariate analysis (e.g., PCA) to link structural descriptors (Hammett constants, logP) with activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess hydroxymethyl group stability .

- Docking Studies : Predict binding affinity to biological targets (e.g., cytochrome P450) using AutoDock Vina .

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew bioassay results .

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time) across labs .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in hydroxymethyl group) to trace metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.